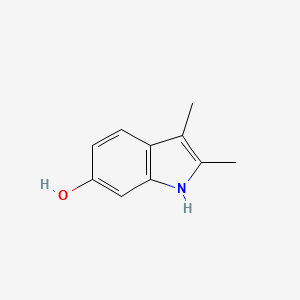
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylate ester makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide typically involves the reaction of thioamides with α-haloketones. One common method is the cyclization of α-bromoacetyl derivatives with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is then oxidized to the thiazole ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro-thiazole derivatives.
Reduction: Thiazole alcohols.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
Methyl 2-methyl-2-thiazoline-4-carboxylate: Another thiazole derivative with distinct chemical properties.
2-Amino-4-methylthiazole: Known for its antimicrobial properties.
Uniqueness
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of an amino group and a carboxylate ester makes it a valuable intermediate in the synthesis of various bioactive compounds.
属性
分子式 |
C5H7BrN2O2S |
|---|---|
分子量 |
239.09 g/mol |
IUPAC 名称 |
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C5H6N2O2S.BrH/c1-9-4(8)3-2-10-5(6)7-3;/h2H,1H3,(H2,6,7);1H |
InChI 键 |
JXGGBIYLTNSHAN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=N1)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8575864.png)

![2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzonitrile](/img/structure/B8575888.png)




![N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B8575930.png)





